N-(2-Fluorobenzyl)-2-methoxyaniline
Overview
Description
N-(2-Fluorobenzyl)-2-methoxyaniline: is an organic compound that belongs to the class of aniline derivatives It features a benzyl group substituted with a fluorine atom at the ortho position and a methoxy group at the para position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorobenzyl)-2-methoxyaniline typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 2-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with 2-methoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Fluorobenzyl)-2-methoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various aniline derivatives.
Substitution: Substituted aniline derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-(2-Fluorobenzyl)-2-methoxyaniline is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of fluorescent probes for imaging applications.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. These derivatives may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of N-(2-Fluorobenzyl)-2-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. The methoxy group can influence the compound’s electronic properties and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
N-(2-Fluorobenzyl)-2-chloroaniline: Similar structure but with a chlorine atom instead of a methoxy group.
N-(2-Fluorobenzyl)-2-hydroxyaniline: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-Fluorobenzyl)-2-aminobenzonitrile: Similar structure but with a cyano group instead of a methoxy group.
Uniqueness: N-(2-Fluorobenzyl)-2-methoxyaniline is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and solubility.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-methoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-17-14-9-5-4-8-13(14)16-10-11-6-2-3-7-12(11)15/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRGGXWAQVBVNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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